molecular formula C13H18O4 B1269855 1-Adamantylmalonic acid CAS No. 24779-68-8

1-Adamantylmalonic acid

Cat. No.: B1269855
CAS No.: 24779-68-8
M. Wt: 238.28 g/mol
InChI Key: PJDWEIFODWCDAV-UHFFFAOYSA-N
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Description

1-Adamantylmalonic acid is an organic compound that features both adamantyl and malonic acid functional groups. Its molecular formula is C13H18O4, and it has a molecular weight of 238.28 g/mol. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives with adamantyl halides. For example, the reaction of diethyl malonate with 1-bromoadamantane in the presence of a strong base like sodium ethoxide can yield this compound . The reaction typically occurs in an organic solvent such as ethanol or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

1-Adamantylmalonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adamantylmalonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the adamantyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantylmalonic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-Adamantylmalonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

    Biology: The compound’s unique structure makes it a useful probe for studying biological systems and interactions.

    Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1-adamantylmalonic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, adamantyl derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The bulky adamantyl group can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound of the adamantyl group, used in various applications, including antiviral drugs.

    1-Adamantylacetic acid: A similar compound with an acetic acid functional group instead of malonic acid.

    1-Adamantylamine: An amine derivative of adamantane, used in medicinal chemistry.

Uniqueness

1-Adamantylmalonic acid is unique due to the presence of both the adamantyl and malonic acid functional groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The bulky adamantyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(1-adamantyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDWEIFODWCDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357448
Record name 1-ADAMANTYLMALONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24779-68-8
Record name 1-ADAMANTYLMALONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ADAMANTAN-1-YL-MALONIC ACID
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